Tyrphostin AG 555
Overview
Description
Tyrphostin AG 555 is a small molecule that is classified as experimental . It is also known by other names such as AG 555 and Tyrphostin B-46 . It is an inhibitor of tyrosine kinase and interacts directly with topoisomerase I, thus preventing DNA relaxation . It inhibits EGFR with an IC50 of 0.7 μM .
Molecular Structure Analysis
The molecular structure of Tyrphostin AG 555 is characterized by a chemical formula of C19H18N2O3 . Its molecular weight is 322.36 . The IUPAC name for Tyrphostin AG 555 is (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide .
Physical And Chemical Properties Analysis
Tyrphostin AG 555 is a solid substance . It is soluble in ethanol and DMSO to 30 mM .
Scientific Research Applications
Specific Scientific Field
Neuroscience and Cancer Biology
Summary of the Application
Tyrphostin AG 555 is a potent EGFR-tyrosine kinase inhibitor . It’s used in the study of various cancers and neurological disorders where EGFR (Epidermal Growth Factor Receptor) plays a crucial role .
Methods of Application
Tyrphostin AG 555 is soluble in ethanol and DMSO up to 30 mM . It’s typically used in cell culture experiments where it’s added to the medium and allowed to interact with the cells .
Results or Outcomes
Tyrphostin AG 555 has been shown to block Cdk2 activation and induce cell arrest at the late G1 phase . The IC50 values are 6.4 and 9.4 μM for HPV16-immortalized and normal keratinocytes respectively .
2. Inhibition of Mycobacterium Tuberculosis Pup Proteasome System
Specific Scientific Field
Summary of the Application
Tyrphostin AG 555 has been used in the study of tuberculosis, a disease caused by Mycobacterium tuberculosis . The Pup proteasome system of this bacterium is a potential target for new drug development .
Methods of Application
In this study, a Pup-based fluorogenic substrate was used to screen for inhibitors of Dop, the Mtb depupylating protease . Tyrphostin AG 555 was identified as a fast-reversible, non-ATP competitive inhibitor .
Results or Outcomes
Several synthesized compounds, including Tyrphostin AG 555, were found to inhibit the depupylation actions of Dop on the native substrate, FabD-Pup . Some of these compounds also inhibited the pupylation activity of PafA, the sole Pup ligase in Mtb .
Safety And Hazards
properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQOBTOAOGXIFL-LFIBNONCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017644 | |
Record name | Tyrphostin AG 555 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin AG 555 | |
CAS RN |
133550-34-2 | |
Record name | Tyrphostin AG 555 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16773 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tyrphostin AG 555 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.